(4-Amino-3-methoxyphenyl)boronic acid
Description
(4-Amino-3-methoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by an amino (-NH₂) group at the para position and a methoxy (-OCH₃) group at the meta position on the benzene ring. Boronic acids are widely studied for their reversible binding to diols, making them valuable in drug design, diagnostics, and dynamic combinatorial chemistry. The amino and methoxy substituents in this compound influence its electronic properties, solubility, and biological interactions, distinguishing it from other boronic acid derivatives .
Properties
Molecular Formula |
C7H10BNO3 |
|---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(4-amino-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,9H2,1H3 |
InChI Key |
CBHFQROGRLFSMS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)OC)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Boronic Acids
Substituent Effects on Reactivity and Binding
Boronic acids exhibit structure-dependent reactivity, particularly in esterification and diol binding. Key comparisons include:
*Estimated pKa values based on substituent electronic effects. †Predicted based on analogous structures .
- Amino Group Influence: The para-amino group lowers pKa compared to chloro- or methoxy-substituted analogs, enhancing boronate formation under physiological conditions .
- Methoxy Group : The meta-methoxy group contributes to solubility and may stabilize π-π interactions in target binding .
Antiproliferative Effects
Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl, hydroxynaphthyl) show potent cytotoxicity in triple-negative breast cancer (4T1 cells):
| Compound | IC50 (µM) | Solubility in RPMI |
|---|---|---|
| Phenanthren-9-yl BA | 0.2251 | Moderate |
| 6-Hydroxynaphthalen-2-yl BA | 0.1969 | Moderate |
| (4-Amino-3-methoxyphenyl)BA | N/A‡ | High (predicted) |
Enzyme Inhibition
- Fungal Histone Deacetylase (HDAC): Boronic acids with methoxyethylphenoxy groups inhibit appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .
- Proteasome Inhibition : Boronic acid-containing compounds (e.g., bortezomib) are selective proteasome inhibitors, with EGCG antagonizing only boronic acid-based inhibitors .
Key Research Findings and Implications
Solubility vs. Bioactivity: Hydrophobic boronic acids (e.g., pyren-1-yl) face solubility challenges, whereas polar substituents in (4-Amino-3-methoxyphenyl)BA may enhance bioavailability .
Diagnostic Specificity: Substituent choice impacts diagnostic accuracy, as seen in phenyl boronic acid’s superiority over APBA .
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